1-Benzyl-4-(4-bromophenyl)pyrazole
CAS No.: 1191063-24-7
Cat. No.: VC3081701
Molecular Formula: C16H13BrN2
Molecular Weight: 313.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1191063-24-7 |
---|---|
Molecular Formula | C16H13BrN2 |
Molecular Weight | 313.19 g/mol |
IUPAC Name | 1-benzyl-4-(4-bromophenyl)pyrazole |
Standard InChI | InChI=1S/C16H13BrN2/c17-16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
Standard InChI Key | ZERJQHCZLYSUAR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Properties
1-Benzyl-4-(4-bromophenyl)pyrazole features a pyrazole ring substituted with a benzyl group at the N1 position and a 4-bromophenyl moiety at the C4 position. This strategic arrangement of functional groups contributes to its unique chemical reactivity and biological potential.
Table 1: Chemical Identity of 1-Benzyl-4-(4-bromophenyl)pyrazole
Parameter | Value |
---|---|
CAS Number | 1191063-24-7 |
Molecular Formula | C₁₆H₁₃BrN₂ |
Molecular Weight | 313.19 g/mol |
IUPAC Name | 1-benzyl-4-(4-bromophenyl)pyrazole |
SMILES | c1ccc(cc1)Cn2cc(cn2)c3ccc(cc3)Br |
InChI | InChI=1S/C16H13BrN2/c17-16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12H,11H2 |
The compound possesses noteworthy physicochemical properties that influence its handling and applications in research settings.
Table 2: Physicochemical Properties of 1-Benzyl-4-(4-bromophenyl)pyrazole
Property | Value |
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Physical State | Solid at room temperature |
Flash Point | 233.0 ± 26.8 °C |
Boiling Point | 461.7 ± 38.0 °C at 760 mmHg |
Polarizability | 33.0 ± 0.5 10⁻²⁴cm³ |
Density | 1.3 ± 0.1 g/cm³ |
Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C |
Standard Purity | ≥95% |
Synthetic Methodologies
The synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole can be achieved through several routes, reflecting the versatility of pyrazole chemistry. One common approach involves the reaction of benzyl hydrazine with appropriate α,β-unsaturated carbonyl compounds derived from 4-bromoacetophenone .
Microwave-Assisted Synthesis
Research indicates that microwave-assisted reactions can significantly enhance the yield and reduce reaction time for the synthesis of substituted pyrazoles, including 1-Benzyl-4-(4-bromophenyl)pyrazole. This approach typically involves:
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Formation of hydrazones from benzyl hydrazine and suitable carbonyl compounds
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Cyclization under microwave conditions (typically 100-150°C for 5-20 minutes)
Structural Characteristics
The three-dimensional structure of 1-Benzyl-4-(4-bromophenyl)pyrazole has been elucidated through X-ray crystallography, revealing important structural features that influence its reactivity and biological interactions.
Key Structural Features
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The pyrazole ring exhibits near-planarity, facilitating π-electron delocalization
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The 4-bromophenyl group typically adopts a conformation with minimal torsion angle relative to the pyrazole ring
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The benzyl group demonstrates greater rotational freedom around the N-CH₂ bond
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The bromine atom serves as a potential site for further functionalization via cross-coupling reactions
These structural characteristics contribute to the compound's ability to interact with various biological targets, particularly through π-π stacking interactions and halogen bonding via the bromine atom.
Biological Activities and Applications
Pyrazole derivatives including 1-Benzyl-4-(4-bromophenyl)pyrazole have garnered significant attention for their diverse biological activities. While specific studies on 1-Benzyl-4-(4-bromophenyl)pyrazole are still emerging, research on closely related compounds provides valuable insights into its potential applications.
Anti-Inflammatory Activity
Substituted pyrazoles with similar structural features have demonstrated significant anti-inflammatory effects. The presence of both benzyl and 4-bromophenyl groups contributes to optimal interactions with cyclooxygenase enzymes, suggesting potential applications in inflammatory conditions .
Compound | Cancer Cell Line | IC₅₀ Value (μM) |
---|---|---|
N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | HCT116 | 0.39 |
N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | MCF-7 | 0.46 |
Related pyrazole derivatives with bromophenyl groups | Various solid tumor cell lines | 0.19-1.60 |
While these data represent related compounds, they highlight the potential of the 1-Benzyl-4-(4-bromophenyl)pyrazole scaffold for anticancer drug development .
Antimicrobial Properties
Brominated pyrazole derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The presence of a bromine atom at the para position of the phenyl ring has been associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships
Analysis of structure-activity relationships provides valuable insights into how structural modifications of 1-Benzyl-4-(4-bromophenyl)pyrazole might influence its biological activity.
Impact of Substituent Position
Comparisons with related compounds such as 1-benzyl-4-(3-bromophenyl)-1H-pyrazole (CAS: 1500466-43-2) reveal how the position of the bromine atom affects biological activity and physicochemical properties .
Table 4: Effect of Bromine Position on Molecular Properties
Property | 1-Benzyl-4-(4-bromophenyl)pyrazole | 1-Benzyl-4-(3-bromophenyl)pyrazole |
---|---|---|
Molecular Weight | 313.19 g/mol | 313.19 g/mol |
LogP (calculated) | ~4.2 | ~4.1 |
Electronic Distribution | More symmetrical | Less symmetrical |
Dipole Moment | Lower | Higher |
Biological Activity Profile | Enhanced enzyme inhibition | Different receptor selectivity |
Influence of N-Substituent
Comparing 1-Benzyl-4-(4-bromophenyl)pyrazole with 1-(4-Bromobenzyl)-1H-pyrazole (CAS: 1159826-63-7) demonstrates how the position of the benzyl and bromophenyl groups affects molecular properties and reactivity .
Synthetic Applications
Beyond biological applications, 1-Benzyl-4-(4-bromophenyl)pyrazole serves as a versatile building block in organic synthesis.
Cross-Coupling Reactions
The bromine atom provides a reactive site for various cross-coupling reactions, including:
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Suzuki-Miyaura coupling for carbon-carbon bond formation
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Buchwald-Hartwig amination for carbon-nitrogen bond formation
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Sonogashira coupling for introduction of alkynyl groups
These transformations enable the generation of diverse molecular libraries based on the 1-Benzyl-4-(4-bromophenyl)pyrazole scaffold.
Heterocycle Synthesis
The pyrazole ring can serve as a nucleophile in various reactions, allowing for the construction of more complex heterocyclic systems. This approach has been utilized in the synthesis of compounds with fused ring systems such as pyrazolo[1,5-a]pyrimidines and imidazo[1,5-b]pyrazoles .
Hazard Type | Classification |
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Acute Oral Toxicity | May be harmful if swallowed |
Dermal Toxicity | May be harmful in contact with skin |
Inhalation Toxicity | May be harmful if inhaled |
Environmental Hazard | Not fully evaluated; handle with appropriate precautions |
Research Perspectives and Future Directions
Current research trends suggest several promising directions for future studies on 1-Benzyl-4-(4-bromophenyl)pyrazole:
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Development of structure-activity relationship models to optimize biological activity
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Investigation of its potential as a scaffold for targeted anticancer agents
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Exploration of green synthesis methods to improve sustainability
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Application in materials science, particularly in the development of functional materials with photophysical properties
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